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Compound Name:
2'-deoxyguanosine 3'-

monophosphate sodium salt

CAS No.: 102814-03-9

Cat. No.: B1139534

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption

characteristics of 2'-Deoxyguanosine-3'-monophosphate (3'-dGMP) sodium salt.[1] While 5'-

dGMP is the standard building block for enzymatic DNA synthesis, the 3'-isomer is a critical

reference standard in degradation studies, specific enzymatic assays (e.g., nuclease

specificity), and chemical synthesis quality control.[1]

The guanine chromophore governs the spectral properties of 3'-dGMP, exhibiting a

characteristic absorption maximum (

) at 252–253 nm in neutral aqueous solution with a molar extinction coefficient (

) of approximately 13,700 M

cm

.[1] This guide details the physicochemical basis of this spectrum, pH-dependent shifts, and a
validated protocol for accurate quantification.[1]
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Part 1: Molecular & Spectral Characteristics[1][2]
Physicochemical Properties
The UV spectrum of 3'-dGMP is dominated by the electronic transitions of the guanine base.

The phosphate group at the 3' position does not significantly contribute to UV absorption but

influences solubility and ionic behavior.

Property Value / Description Notes

Molecule 3'-dGMP (Sodium Salt)
2'-Deoxyguanosine-3'-

monophosphate

Formula (Free Acid) MW: 347.22 g/mol

Formula (Salt)
MW: ~391.18 g/mol

(anhydrous)*

(Neutral) 252 nm At pH 7.0–7.5

Extinction Coefficient (

)

13,700 M

cm
At 252 nm, Neutral pH

~223 nm
Valley between primary and

secondary peaks

A250/A260 Ratio ~1.15 Purity Indicator

A280/A260 Ratio ~0.66 Purity Indicator

*Note: Commercial sodium salts are often hydrates (

).[1] Always verify the specific batch molecular weight on the Certificate of Analysis (CoA)
before calculating molarity.

Electronic Basis of Absorption
The absorption spectrum arises from

and
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electronic transitions within the conjugated heterocyclic guanine ring system.

Primary Band (252 nm): High-intensity

transition.[1] Used for quantification.[2]

Secondary Band (~270–280 nm): A lower intensity shoulder often obscured in neutral pH but

becoming distinct in alkaline conditions.[1]

pH Dependence and Ionization
The guanine moiety has two critical ionizable sites that alter the resonance structure and shift

the UV spectrum:

N7 (pKa ~2.2): Protonation in acidic conditions.[1]

N1 (pKa ~9.4): Deprotonation in alkaline conditions.[1]

Acidic (pH < 2): The spectrum remains similar to neutral but may exhibit slight

hyperchromicity or minor shifts due to N7 protonation.

Alkaline (pH > 10): Removal of the proton from N1 creates an anionic species. This causes a

bathochromic (red) shift of the

to ~258–262 nm and the formation/intensification of a shoulder around 270–280 nm.

Part 2: Visualized Pathways & Logic[1]
pH-Dependent Spectral Equilibrium
The following diagram illustrates the structural transitions of the Guanine base governing the

spectral shifts.

Figure 1: Ionization states of the Guanine chromophore affecting UV absorption.
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Validated Quantification Workflow
This workflow ensures data integrity by accounting for the salt hydration state and instrument

baseline.
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Figure 2: Step-by-step workflow for accurate UV quantification of 3'-dGMP.
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Part 3: Experimental Protocol
Materials

Analyte: 3'-dGMP Sodium Salt (High purity >95%).

Solvent: 10 mM Tris-HCl (pH 7.5) or 10 mM Phosphate Buffer (pH 7.0).[1] Avoid water-only

solvation for stock solutions to prevent pH drift caused by dissolved

.[1]

Instrument: UV-Vis Spectrophotometer (e.g., Cary 60, NanoDrop, or equivalent).[1]

Cuvette: Quartz cuvette (1 cm pathlength) or UV-transparent microplate.

Step-by-Step Methodology
Step 1: Stock Solution Preparation

Calculate Mass: Determine the mass required for a 1 mM stock solution.

Formula:

[1]

Critical: Use the

from the specific bottle/lot (including hydration), typically ~400–430 g/mol for hydrated
disodium salts.

Weighing: Weigh at least 2.0 mg of powder to minimize gravimetric error (<1% error).

Dissolution: Add the calculated volume of buffer. Vortex gently. 3'-dGMP sodium salt is highly

soluble in aqueous buffers.[1]

Step 2: Dilution for Measurement

Dilute the stock solution to a target concentration of approximately 20–50 µM.

Target Absorbance: 0.2 – 0.8 AU (Linear range of most detectors).[1]
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Example: Dilute 50 µL of 1 mM stock into 950 µL buffer (1:20 dilution -> 50 µM).

Step 3: Instrument Setup & Blanking

Wavelength Range: 220 nm to 320 nm.

Bandwidth: 1.0 nm or 2.0 nm.

Blanking: Load the cuvette with the exact buffer used for dilution. Perform a "Blank" or "Zero"

scan.[1] Do not use water as a blank if your sample is in buffer.

Step 4: Measurement & Calculation

Load the sample and scan.

Record the Absorbance at 252 nm (

).[1]

Calculate the actual concentration (

) using Beer's Law:

[1]

Where

and

.[1]

Quality Control (Self-Validation)
To ensure the spectrum is valid and free from protein or phenol contamination:

Peak Position: Verify

is between 251–253 nm.[1]

Ratios:
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A250/A260: Should be approx 1.15. (Guanine absorbs more at 250 than 260).[1]

A280/A260: Should be approx 0.66. (High values >0.8 may indicate protein

contamination).[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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